molecular formula C17H12N4O3S2 B5065802 N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

Cat. No.: B5065802
M. Wt: 384.4 g/mol
InChI Key: IRDBQMPSBSOULB-UHFFFAOYSA-N
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Description

N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitrophenyl group, a thiazole ring, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carbamothioyl Group: This involves the reaction of the thiazole derivative with isothiocyanates.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted thiazole derivatives.

Scientific Research Applications

N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
  • N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
  • N-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

Uniqueness

N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs with different substituents.

Properties

IUPAC Name

N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-15(12-4-2-1-3-5-12)19-16(25)20-17-18-14(10-26-17)11-6-8-13(9-7-11)21(23)24/h1-10H,(H2,18,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBQMPSBSOULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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